4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane (CAS 675589-91-0, molecular formula C10H14N4, molecular weight 190.25 g/mol) is a nitrogen-containing heterocyclic compound belonging to the 1,4-diazabicyclo[3.2.1]octane class, featuring a pyrimidin-5-yl substituent at the bridgehead nitrogen. The compound has been noted in medicinal chemistry contexts as a potential Janus kinase (JAK) inhibitor scaffold, though publicly available quantitative bioactivity data for this specific compound are limited at the time of this analysis.

Molecular Formula C10H14N4
Molecular Weight 190.25 g/mol
CAS No. 675589-91-0
Cat. No. B13107460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane
CAS675589-91-0
Molecular FormulaC10H14N4
Molecular Weight190.25 g/mol
Structural Identifiers
SMILESC1CN2CCN(C1C2)C3=CN=CN=C3
InChIInChI=1S/C10H14N4/c1-2-13-3-4-14(9(1)7-13)10-5-11-8-12-6-10/h5-6,8-9H,1-4,7H2
InChIKeyPGSVFCYGRPBXGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane (CAS 675589-91-0): Core Identity and Scaffold Classification for Research Procurement


4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane (CAS 675589-91-0, molecular formula C10H14N4, molecular weight 190.25 g/mol) is a nitrogen-containing heterocyclic compound belonging to the 1,4-diazabicyclo[3.2.1]octane class, featuring a pyrimidin-5-yl substituent at the bridgehead nitrogen [1]. The compound has been noted in medicinal chemistry contexts as a potential Janus kinase (JAK) inhibitor scaffold, though publicly available quantitative bioactivity data for this specific compound are limited at the time of this analysis . Researchers seeking this compound for kinase inhibitor screening or scaffold-hopping campaigns should be aware that its primary differentiation from closely related diazabicyclo[3.2.1]octane analogs lies in its unique combination of the constrained bicyclic diamine core and the 5-pyrimidinyl substitution pattern, which distinguishes it from isomers bearing alternative heteroaryl attachments or different bridging geometries.

Kinase inhibitor fragment and scaffold-hopping library design
Distinct 5-pyrimidinyl substitution pattern presents unique hinge-binding motif context
Research procurement when constrained bicyclic diamine core and heteroaryl identity are critical

Why Generic Substitution of 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane with Other Diazabicyclo[3.2.1]octane Derivatives Is Not Scientifically Justified


The 1,4-diazabicyclo[3.2.1]octane scaffold is present in multiple commercially available analogs that differ in the nature and position of the aromatic substituent attached to the bridgehead nitrogen . Among these, the 5-pyrimidinyl-substituted derivative (CAS 675589-91-0) is structurally distinct from the 3-pyridazinyl isomer (CAS 286944-34-1) and from the homologous 4-pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane (CAS 675591-29-4), which feature a smaller bicyclic ring system . The 5-pyrimidinyl group presents a specific hydrogen-bond acceptor/donor pharmacophore geometry that differs fundamentally from benzyl (CAS 675589-81-8), pyridazinyl, or other heteroaryl substitutions, meaning that even closely related analogs cannot be assumed to exhibit equivalent target binding, selectivity, or physicochemical properties. Direct experimental comparison data are required before any substitution decision.

Bicyclo[3.1.1]heptane analog
Smaller ring size alters nitrogen basicity and conformational constraints; target engagement may differ
3-Pyridazinyl-substituted analog
Heteroaryl electronics and H-bonding topology differ; kinase selectivity may shift
3,8-Diazabicyclo regioisomers
Pyrimidine spatial presentation differs; binding mode may not transfer directly
Benzyl-substituted analog
Higher lipophilicity may alter solubility and permeability; assay interference potential may differ

4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane – Quantitative Differentiation Evidence Against Closest Structural Analogs


Scaffold Topology Differentiation: 1,4-Diazabicyclo[3.2.1]octane vs. 1,4-Diazabicyclo[3.1.1]heptane Core Comparison for 5-Pyrimidinyl Derivatives

The target compound (CAS 675589-91-0) incorporates the 1,4-diazabicyclo[3.2.1]octane core, which has a calculated polar surface area (PSA) of 32.26 Ų and a computed LogP of approximately 0.3 as reported in authoritative chemical databases [1]. In contrast, the homologous 4-pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane (CAS 675591-29-4) possesses a contracted bicyclic system with a molecular weight of 176.2 g/mol (vs. 190.25 g/mol for the target), resulting in altered conformational flexibility, nitrogen basicity, and potentially different pharmacokinetic and target engagement profiles . While direct head-to-head biological data are not publicly available for these two specific compounds, the established principle that bicyclic ring size modulates kinase selectivity across multiple chemotypes supports the non-interchangeability of these scaffolds in screening campaigns.

Scaffold Topology
Class-level inference
Core ring size: [3.2.1] vs [3.1.1]; MW diff. ~14 Da
Supports scaffold differentiation review
Computed properties; direct assay data not available
Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

Heteroaryl Substituent Differentiation: 5-Pyrimidinyl vs. 3-Pyridazinyl Substitution on the Diazabicyclo[3.2.1]octane Core

The 5-pyrimidinyl substituent on the target compound provides two meta-positioned nitrogen atoms in the heteroaryl ring, creating a characteristic hydrogen-bond acceptor pattern. This is structurally distinct from the 3-pyridazinyl-substituted analog 3-(pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane (CAS 286944-34-1), which features adjacent nitrogen atoms in a 1,2-diazine arrangement [1]. The difference in heteroaryl electronics and hydrogen-bonding topology is expected to produce divergent kinase selectivity profiles, as demonstrated across broader pyrimidine-based kinase inhibitor series where the position and number of heteroaryl nitrogen atoms critically determine potency and selectivity against specific kinase targets. No publicly available direct comparative kinase profiling data between these two specific compounds have been identified at the time of this analysis.

Heteroaryl Substituent
Class-level inference
5-Pyrimidinyl (meta-N) vs 3-Pyridazinyl (adjacent-N)
H-bond topology may influence kinase hinge binding
No co-tested biological data available
Kinase Selectivity Pharmacophore Design Heterocyclic Chemistry

Bicyclic Core Isomerism: 1,4-Diazabicyclo[3.2.1]octane vs. 3,8-Diazabicyclo[3.2.1]octane Regioisomers

The target compound bears the pyrimidinyl substituent at the 4-position of the 1,4-diazabicyclo[3.2.1]octane core, distinguishing it from 3,8-diazabicyclo[3.2.1]octane-based analogs where the heteroaryl group is attached at either the 3- or 8-position . This regiochemical distinction alters the spatial orientation of the pyrimidine ring relative to the bicyclic scaffold, which is known to influence kinase binding mode across multiple diazabicyclo[3.2.1]octane-containing inhibitor series reported in patent literature. For example, patents describing 3,8-diazabicyclo[3.2.1]octane-based JAK inhibitors report distinct structure-activity relationships depending on whether the heteroaryl is appended at the 3- or 8-nitrogen [1]. No direct head-to-head comparison data between 1,4- and 3,8-diazabicyclo[3.2.1]octane regioisomers bearing identical pyrimidine substituents have been identified in the public domain.

Core Regiochemistry
Class-level inference
1,4- vs 3,8-Diazabicyclo[3.2.1]octane attachment
Regiochemistry impacts pharmacophore presentation
Patent literature SAR inference; no direct comparison data
Medicinal Chemistry Isomer Differentiation Target Engagement

Aromatic Substituent Class Comparison: 5-Pyrimidinyl vs. Benzyl Substitution on 1,4-Diazabicyclo[3.2.1]octane

Replacement of the 5-pyrimidinyl group (electron-deficient heteroaryl) with a benzyl group (electron-rich arylalkyl) yields 4-benzyl-1,4-diazabicyclo[3.2.1]octane (CAS 675589-81-8) . The pyrimidine ring introduces two additional hydrogen-bond acceptor sites and significantly alters the electronic character and lipophilicity of the molecule compared to the benzyl analog. Calculated LogP for the pyrimidine-substituted compound is approximately 0.3, whereas benzyl-substituted analogs typically exhibit LogP values >1.5 due to the hydrophobic phenyl ring [1]. This difference in lipophilicity impacts solubility, permeability, and non-specific protein binding, all of which are critical considerations in hit-to-lead optimization. No direct comparative biological or physicochemical data from a single study have been published for these two specific compounds.

Aromatic Substituent Lipophilicity
Class-level inference
5-Pyrimidinyl: LogP ~0.3, 4 H-bond acceptors; Benzyl: LogP >1.5, 2 acceptors
Supports lipophilicity-dependent property profiling
Computed LogP; experimental confirmation advised
Physicochemical Properties Ligand Efficiency Drug Design

Recommended Research Application Scenarios for 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane (CAS 675589-91-0) Based on Structural Differentiation Evidence


Kinase Inhibitor Fragment-Based or Scaffold-Hopping Library Design

The unique combination of the 1,4-diazabicyclo[3.2.1]octane core with a 5-pyrimidinyl substituent makes this compound a valuable entry in diversity-oriented kinase inhibitor libraries. As established in Section 3, the 5-pyrimidinyl group provides a distinct hydrogen-bonding motif compared to pyridazinyl, benzyl, or other heteroaryl-substituted analogs. Procurement of this specific compound enables screening teams to probe the effect of the 5-pyrimidinyl pharmacophore within the constrained bicyclic diamine scaffold, generating structure-activity relationship data that cannot be obtained from regioisomeric or scaffold-homologous analogs [1]. This is particularly relevant for JAK and SYK kinase inhibitor programs where pyrimidine-based hinge binders are prevalent [2].

Physicochemical Property Optimization Studies for CNS-Penetrant or Solubility-Constrained Programs

The computed LogP of approximately 0.3 and topological polar surface area of 32.26 Ų place this compound in a favorable property space for central nervous system (CNS) drug discovery, where lower lipophilicity and moderate PSA are desirable for blood-brain barrier penetration. As demonstrated in the comparison with the benzyl-substituted analog (LogP >1.5), the pyrimidine substituent significantly reduces lipophilicity, potentially improving aqueous solubility and reducing phospholipidosis risk. Medicinal chemistry teams working on CNS-penetrant kinase inhibitors should prioritize this compound over more lipophilic 1,4-diazabicyclo[3.2.1]octane derivatives when solubility or CNS exposure is a project criterion [3].

Selectivity Profiling Against Kinase Panels Requiring Distinct Hinge-Binding Geometry

The 1,4-diazabicyclo[3.2.1]octane core with 5-pyrimidinyl substitution at the 4-position presents a specific three-dimensional pharmacophore that is topologically distinct from 3,8-diazabicyclo[3.2.1]octane regioisomers. Research groups engaged in kinase selectivity profiling should include this compound when exploring the impact of bicyclic diamine core regiochemistry on kinase inhibition patterns. The available evidence, though limited to structural inference, indicates that the spatial orientation of the pyrimidine ring differs between 1,4- and 3,8-substituted cores, which may translate into differential selectivity across the kinome. Procurement of both regioisomeric series for parallel screening is recommended to establish structure-selectivity relationships .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold-hopping library design
5-Pyrimidinyl substitution on 1,4-diazabicyclo[3.2.1]octane core
Kinase panel screening and SAR data generation
CNS-penetrant kinase inhibitor research
Computed lipophilicity and polar surface area profile
Solubility, permeability, and CNS exposure model assessment
Kinase selectivity profiling
1,4-Diazabicyclo core regiochemistry
Parallel assessment with regioisomeric analogs; selectivity mapping
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